chemical structure and properties of 3,6-dibromo-2-ethylpyridine
chemical structure and properties of 3,6-dibromo-2-ethylpyridine
Advanced Scaffold for Regioselective Heterocyclic Functionalization[1]
Part 1: Executive Summary & Chemical Identity
3,6-Dibromo-2-ethylpyridine (CAS: 1256789-82-8) is a highly specialized halogenated pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its two bromine substituents.[1] The electronic differentiation between the C6-position (alpha to nitrogen) and the C3-position (beta to nitrogen, sterically influenced by the C2-ethyl group) allows medicinal chemists to perform sequential, site-selective cross-coupling reactions. This capability is critical for "fragment-based drug discovery" (FBDD), enabling the rapid construction of non-symmetrical biaryl and triaryl systems found in kinase inhibitors and GPCR ligands.
Chemical Property Table
| Property | Data |
| CAS Number | 1256789-82-8 |
| IUPAC Name | 3,6-dibromo-2-ethylpyridine |
| Molecular Formula | |
| Molecular Weight | 264.95 g/mol |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal) |
Part 2: Structural Analysis & Reactivity Profile
The utility of 3,6-dibromo-2-ethylpyridine stems from the distinct electronic and steric environments of its two halogenated sites.
-
C6-Position (
-Bromine): -
C3-Position (
-Bromine):-
Electronic Environment: Less electron-deficient than C6.[1]
-
Steric Environment: The adjacent C2-ethyl group exerts steric hindrance, retarding the rate of oxidative addition at this site compared to C6.
-
Reactivity: Requires higher energy conditions (higher temperature, more active catalysts) or prior functionalization of C6 to react.
-
Visualization: Regioselectivity Map
The following diagram illustrates the logical flow of reactivity, highlighting why C6 reacts preferentially over C3.
Caption: Regioselectivity map showing the preferential reactivity of the C6 position due to electronic activation, enabling sequential functionalization.
Part 3: Experimental Protocols for Sequential Functionalization
To maximize the utility of this scaffold, researchers should employ a "C6-First" strategy. Attempting to functionalize C3 exclusively while leaving C6 intact is chemically challenging and typically requires protecting group strategies or highly specialized ligands.[1]
Protocol A: Selective C6-Arylation (Suzuki-Miyaura Coupling)
This protocol yields the 6-aryl-3-bromo-2-ethylpyridine intermediate.[1]
-
Rationale: Use of a mild base and room temperature prevents premature activation of the sterically hindered C3-bromide.[1]
-
Reagents:
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed solvents and base solution via syringe.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours. Monitor via LC-MS.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: C3-Functionalization (Suzuki or Buchwald-Hartwig)
This protocol converts the mono-substituted intermediate into the final 2,3,6-trisubstituted pyridine .[1]
-
Rationale: The C3 position is sterically crowded by the 2-ethyl group.[1] High temperatures and electron-rich, bulky phosphine ligands are required to facilitate oxidative addition.[1]
-
Reagents:
Step-by-Step:
-
Setup: Combine substrate, coupling partner, Pd source, and ligand in a sealed tube under Argon.[1]
-
Reaction: Heat to 90–110°C for 12–24 hours.
-
Workup: Standard aqueous extraction.
Part 4: Synthesis Workflow Diagram
The following diagram details the sequential logic for building a library of compounds using this scaffold.
Caption: Workflow for sequential functionalization, demonstrating the versatility of the scaffold in generating diverse chemical libraries.
Part 5: Applications in Drug Discovery
The 3,6-dibromo-2-ethylpyridine scaffold is particularly valuable in the development of:
-
Kinase Inhibitors: The pyridine ring mimics the adenine core of ATP.[1] The 2-ethyl group provides hydrophobic bulk that can occupy the "gatekeeper" region or specific hydrophobic pockets in the kinase active site [1].
-
Allosteric Modulators: The ability to substitute positions 3 and 6 with different pharmacophores allows for the fine-tuning of efficacy and selectivity in GPCR modulation.[1]
-
Agrochemicals: Poly-halogenated pyridines are precursors to picloram derivatives and other auxinic herbicides.[1]
Part 6: Safety & Handling
-
Hazards: Like most halogenated pyridines, this compound is an irritant and potentially toxic if swallowed or absorbed through the skin.
-
Handling: Always manipulate in a fume hood. Wear nitrile gloves and safety glasses.[1]
-
Waste: Dispose of as halogenated organic waste. Do not allow release into drains.[1]
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 3,6-Dibromo-2-ethylpyridine Product Sheet. Retrieved from [1]
-
Lutz, M., et al. (2015).[1] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Retrieved from
-
PubChem. (2025).[1][4] 3,6-Dibromo-2-ethylpyridine Compound Summary. Retrieved from [1]
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Regioselectivity. Retrieved from [1]
